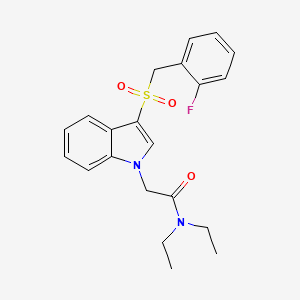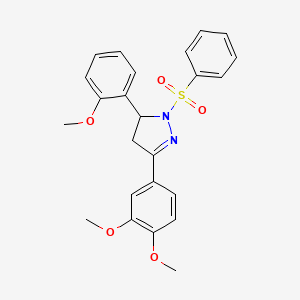![molecular formula C13H17F3N2O2 B2375362 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline CAS No. 862873-92-5](/img/structure/B2375362.png)
2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is a product used for proteomics research . It has a molecular formula of C13H17F3N2O2 and a molecular weight of 290.28 .
Molecular Structure Analysis
The molecular structure of 2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline is defined by its molecular formula, C13H17F3N2O2 . This suggests that it contains 13 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Novel synthesis techniques involving trifluoromethyl-substituted anilines have been developed, enabling the creation of various chemical compounds (Gong & Kato, 2001).
- Development of Quinolin-4-ones : A study demonstrated the conversion of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines into 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, highlighting the compound's role in producing new chemical structures (Gong & Kato, 2004).
Applications in Medicinal Chemistry
- Development of Src Kinase Inhibitors : The compound was used in the optimization of analogues for inhibiting Src kinase activity, an important target in cancer therapy (Boschelli et al., 2001).
- Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing novel compounds with antimicrobial properties using trifluoromethyl-substituted anilines as a base (Khan et al., 2013).
Chemical Reactions and Compounds
- Organosilicon Compounds Synthesis : Studies have shown the ability to create new organosilicon compounds, which have applications in various industrial processes (Andrianov & Volkova, 1958).
- Nucleophilic Reactions : Research into the nucleophilic reactions of similar compounds has led to the development of new chemical processes and products (Sosnovskikh & Usachev, 2001).
Other Applications
- Isoxazoles and Triazines Synthesis : Anilines like this compound have been used in the synthesis of isoxazoles and triazines, important in various chemical applications (Strekowski, Lin, Nguyen, Redmore, Mason, & Kiselyov, 1995).
properties
IUPAC Name |
2-(2-morpholin-4-ylethoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O2/c14-13(15,16)10-1-2-12(11(17)9-10)20-8-5-18-3-6-19-7-4-18/h1-2,9H,3-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGRJCITIWNKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2375281.png)
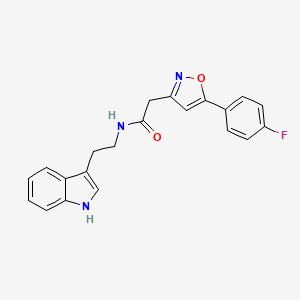
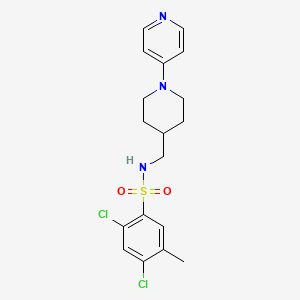


![N-(4-acetamidophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2375288.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-phenylphenyl)acetamide](/img/structure/B2375290.png)
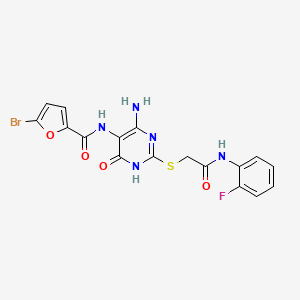
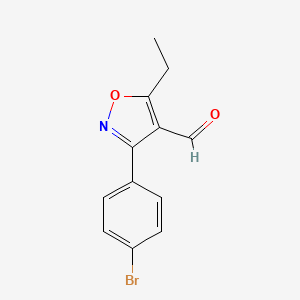
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2375294.png)
![2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2375295.png)
